3-シアノベンゾイルイソチオシアネート

概要

説明

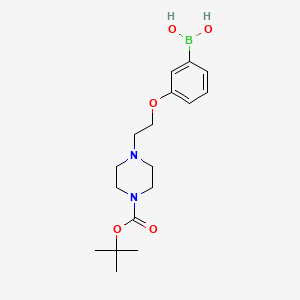

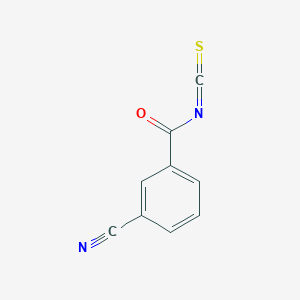

3-Cyanobenzoyl isothiocyanate is a chemical compound with the molecular formula C9H4N2OS. It is also known as 3-Isothiocyanatobenzonitrile .

Synthesis Analysis

Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable synthesis method has been developed, which involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . Another method involves the use of isocyanides, elemental sulfur, and amines, revealing that isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases .Molecular Structure Analysis

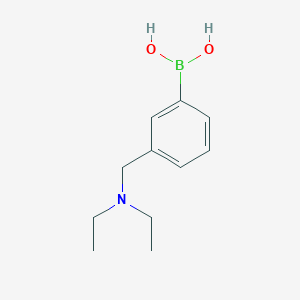

The molecular structure of 3-Cyanobenzoyl isothiocyanate consists of a benzene ring with a cyano group (-CN) and an isothiocyanate group (-N=C=S) attached to it .Chemical Reactions Analysis

Isothiocyanates, including 3-Cyanobenzoyl isothiocyanate, exhibit high and versatile reactivity, making them valuable platforms for versatile transformations . They can react with amines, water, alcohols, and other small molecules, which are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .科学的研究の応用

抗菌活性

3-シアノベンゾイルイソチオシアネートを含むイソチオシアネートは、その抗菌特性について研究されています。 これらは、耐性表現型の細菌を含むさまざまなヒト病原体に対して効果的であることが知られています 。これは、特に抗生物質耐性の増加に直面して、一般的な抗生物質に取って代わるか、またはサポートする新しい抗菌剤の開発のための潜在的な候補となっています。

がん化学予防

研究によると、イソチオシアネートは抗発がん特性を持っていることが示されています 。 これらは、代謝活性化と解毒プロセスの調節、炎症、血管新生、転移への影響、エピジェネティック機械の調節など、がん化学予防に役割を果たしている可能性があります 。これは、3-シアノベンゾイルイソチオシアネートががん化学予防戦略の開発に使用されるための道を切り開きます。

産業用途

産業部門では、3-シアノベンゾイルイソチオシアネートはリファレンス研究のために利用可能であり、さまざまな用途のために世界中に提供できます 。その高純度は、精密な化学反応が重要な化学合成と材料科学研究での使用に適しています。

環境用途

イソチオシアネートの抗菌特性は、環境用途にも及びます。 これらは、微生物、昆虫、雑草に対して作用する農業土壌処理用の生物農薬として使用できます 。この環境に優しいアプローチは、合成農薬への依存を減らすのに役立ちます。

農業

農業では、イソチオシアネートは、微生物や害虫の感染に対する植物の防御に重要な役割を果たしていることがわかっています。 これらは、生物除草剤および生物農薬活性を示し、持続可能な農業慣行に役立ちます 。3-シアノベンゾイルイソチオシアネートは、これらの分野におけるその有効性について検討することができます。

食品産業

イソチオシアネートは、その健康上の利点と、抗菌特性による食品保存剤としての可能性が認められています 。これらは、食品包装フィルムに組み込まれて、保存期間と食品の安全性を向上させることができます。このような技術における3-シアノベンゾイルイソチオシアネートの適用は、有望な研究分野となる可能性があります。

作用機序

Target of Action

Isothiocyanates (ITCs), including 3-Cyanobenzoyl isothiocyanate, govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . These targets play a crucial role in maintaining cellular homeostasis and their modulation can lead to significant changes in cellular function.

Mode of Action

The interaction of 3-Cyanobenzoyl isothiocyanate with its targets results in a variety of cellular changes. It has been observed that ITCs have the ability to regulate transcription factors, signaling pathways, cell cycle, and apoptosis . This regulation can lead to changes in cellular function and behavior, contributing to their well-defined indirect antioxidant and antitumor properties .

Biochemical Pathways

3-Cyanobenzoyl isothiocyanate affects several biochemical pathways. Studies have shown that ITCs can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Pharmacokinetics

Inside the body, ITCs are metabolized by the mercapturic acid pathway which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation . This process affects the bioavailability of 3-Cyanobenzoyl isothiocyanate, influencing its therapeutic potential.

Result of Action

The molecular and cellular effects of 3-Cyanobenzoyl isothiocyanate’s action are diverse. Its ability to modulate various cellular targets and pathways can lead to changes in cellular function and behavior. These changes can result in antioxidant activity, inhibition of tumor cell growth, and other health-promoting effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Cyanobenzoyl isothiocyanate. For instance, the antioxidant activity of ITCs can vary depending on the ambient temperature

Safety and Hazards

生化学分析

Biochemical Properties

3-Cyanobenzoyl isothiocyanate plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to inhibit deubiquitinating enzymes such as USP9x and UCH37, which are associated with tumorigenesis . These interactions lead to increased ubiquitination of proteins like Mcl-1 and Bcr-Abl, resulting in their degradation or aggregation. Additionally, 3-Cyanobenzoyl isothiocyanate can modulate the activity of cytochrome P450 enzymes, proteins involved in antioxidant response, and other cellular targets .

Cellular Effects

3-Cyanobenzoyl isothiocyanate exerts various effects on different types of cells and cellular processes. It induces apoptosis in many cancer cell lines by inhibiting cell growth and promoting cell death . This compound also affects cell signaling pathways, such as the Akt and NFκB pathways, leading to reduced cell migration and invasion . Furthermore, 3-Cyanobenzoyl isothiocyanate influences gene expression by modulating the expression of metastasis-related genes like MMP-2, Twist, and β-catenin . It also impacts cellular metabolism by increasing reactive oxygen species (ROS) generation and causing glutathione depletion .

Molecular Mechanism

The molecular mechanism of 3-Cyanobenzoyl isothiocyanate involves several key interactions at the molecular level. It binds to deubiquitinating enzymes, inhibiting their activity and leading to increased ubiquitination of target proteins . This compound also interacts with cytochrome P450 enzymes, modulating their activity and affecting the metabolism of various substrates . Additionally, 3-Cyanobenzoyl isothiocyanate can induce oxidative stress by increasing ROS levels, which in turn affects cellular signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Cyanobenzoyl isothiocyanate can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . Long-term exposure to 3-Cyanobenzoyl isothiocyanate has been shown to cause sustained effects on cellular function, including prolonged inhibition of cell growth and induction of apoptosis . In vitro and in vivo studies have demonstrated that the compound’s effects can persist for several days to weeks, depending on the concentration and exposure duration .

Dosage Effects in Animal Models

The effects of 3-Cyanobenzoyl isothiocyanate vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth and metastasis without causing significant toxicity . At higher doses, 3-Cyanobenzoyl isothiocyanate can exhibit genotoxic effects, leading to DNA damage and potential adverse effects . Threshold effects have been observed, where the compound’s efficacy in inhibiting cancer progression increases with dosage up to a certain point, beyond which toxicity becomes a concern .

Metabolic Pathways

3-Cyanobenzoyl isothiocyanate is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It is metabolized via the mercapturic acid pathway, which includes conjugation with glutathione, followed by enzymatic degradation and N-acetylation . This compound can also modulate the activity of cytochrome P450 enzymes, affecting the metabolism of various endogenous and exogenous substrates . Additionally, 3-Cyanobenzoyl isothiocyanate can influence metabolic flux and metabolite levels by altering the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, 3-Cyanobenzoyl isothiocyanate is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms . Once inside the cells, 3-Cyanobenzoyl isothiocyanate can bind to various intracellular proteins, affecting its localization and accumulation . This compound can also be distributed to different tissues, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of 3-Cyanobenzoyl isothiocyanate plays a crucial role in its activity and function. This compound can localize to specific cellular compartments, such as the mitochondria, cytoplasm, and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular distribution of 3-Cyanobenzoyl isothiocyanate can affect its interactions with biomolecules and its overall biological activity .

特性

IUPAC Name |

3-cyanobenzoyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4N2OS/c10-5-7-2-1-3-8(4-7)9(12)11-6-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKTYQBGGSXELC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N=C=S)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656103 | |

| Record name | 3-Cyanobenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100663-26-1 | |

| Record name | 3-Cyanobenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyanobenzoyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1531976.png)

![[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1531977.png)

![(2E)-3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1531981.png)

![4-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1531982.png)

![(2E)-3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1531983.png)

![{4-[Acetyl(methyl)amino]phenoxy}acetic acid](/img/structure/B1531987.png)